trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene
Description
trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene (CAS: 477789-30-3) is a conjugated organotin compound with the molecular formula C₁₆H₂₄S₂Sn₂ and a molecular weight of 517.919 g/mol . It features a central ethene bridge flanked by two 5-(trimethylstannyl)thiophene moieties. This compound is widely employed in Stille coupling reactions to synthesize conjugated polymers for organic electronics, such as ambipolar organic field-effect transistors (OFETs) . Its synthesis typically achieves an 80% yield, making it a practical choice for polymer chemistry .
Properties
IUPAC Name |
trimethyl-[5-[(E)-2-(5-trimethylstannylthiophen-2-yl)ethenyl]thiophen-2-yl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S2.6CH3.2Sn/c1-3-9(11-7-1)5-6-10-4-2-8-12-10;;;;;;;;/h1-6H;6*1H3;;/b6-5+;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHZYIWVQSXGQE-BPLSXZKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C=CC2=CC=C(S2)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Sn](C)(C)C1=CC=C(S1)/C=C/C2=CC=C(S2)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24S2Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477789-30-3 | |
| Record name | [(E)-ethene-1,2-diyldithiene-5,2-diyl]bis(trimethylstannane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene typically involves the reaction of 5-bromo-2-trimethylstannylthiophene with a suitable coupling reagent under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Scientific Research Applications
trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene is widely used in scientific research, particularly in the field of materials science. Some of its applications include:
Organic Electronics: The compound is used in the synthesis of conjugated polymers for organic electronic devices such as organic solar cells and organic light-emitting diodes (OLEDs).
Catalysis: It serves as a precursor for the preparation of catalysts used in various organic transformations.
Polymer Chemistry: The compound is used in the synthesis of novel polymers with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene involves its ability to participate in various chemical reactions due to the presence of reactive trimethylstannyl groups. These groups can undergo substitution reactions, allowing the compound to be functionalized with different groups. The ethene bridge and thiophene rings contribute to the compound’s electronic properties, making it suitable for use in organic electronics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Substituents
Physical and Chemical Properties
Table 2: Solubility and Thermal Stability
Electronic and Optical Properties
- Target Compound : The thiophene and trimethylstannyl groups enhance π-conjugation, facilitating charge transport in OFETs. Copolymers like PTII-TVT-8 exhibit ambipolar behavior with balanced hole/electron mobility .
- BPE Derivatives : Show strong photoluminescence and second-harmonic generation due to extended π-systems and pseudo-centrosymmetric crystal packing .
- Diarylethenes (e.g., CAS 861436-82-0) : Exhibit photochromism with reversible cyclization/cycloreversion under UV/visible light, critical for optical data storage .
Table 3: Application-Specific Comparisons
- Electronics : The target compound outperforms 5,5′-bis(trimethylstannyl)-2,2′-bithiophene (T2) in enabling solubility-tunable polymers, though T2-based copolymers process more easily .
- Biomedical: Bis-benzimidazoles derived from cyanophenyl-ethene show potent antimicrobial activity, unlike the electronically focused target compound .
Biological Activity
Overview
trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene is an organotin compound characterized by its unique structure, which includes two trimethylstannyl groups attached to thiophene rings connected by an ethene bridge. This compound has garnered attention in various scientific fields, particularly materials science and organic electronics, due to its distinctive electronic properties and potential biological activities.
- Molecular Formula : C16H24S2Sn2
- Molecular Weight : 517.91 g/mol
- CAS Number : 477789-30-3
The biological activity of this compound is largely attributed to the reactivity of its trimethylstannyl groups. These groups can participate in various chemical reactions, including oxidation and substitution, which may lead to the formation of biologically active derivatives. The ethene bridge and thiophene rings enhance the compound's electronic properties, making it suitable for applications in organic electronics and potentially in biological systems.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (e)-1,2-Bis(5-(trimethylsilyl)thiophen-2-yl)-ethene | Trimethylsilyl instead of trimethylstannyl | Limited data on cytotoxicity |
| (e)-1,2-Bis(5-(trimethylgermyl)thiophen-2-yl)-ethene | Trimethylgermyl instead of trimethylstannyl | Potentially lower reactivity compared to stannyl derivatives |
This compound stands out due to the presence of stannyl groups, which are known for their higher reactivity and potential for inducing significant biological effects compared to silicon or germanium analogs.
Case Studies
While direct case studies specifically on this compound are sparse, related research provides insights into its potential applications:
- Cytotoxicity Studies : Research on other organotin compounds has shown that they can selectively induce apoptosis in cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer), suggesting that similar mechanisms may be explored for this compound .
- Organic Electronics Applications : The compound has been utilized in the synthesis of conjugated polymers for organic electronic devices like OLEDs and solar cells. Its electronic properties make it a candidate for enhancing device performance through improved charge transport characteristics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
